2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
Description
This compound features a phthalimide (isoindole-1,3-dione) core linked to a branched butanamide chain (3-methyl substitution) and a 4-(morpholin-4-ylsulfonyl)phenyl group. Phthalimide derivatives are known for diverse bioactivities, including anticonvulsant, anti-inflammatory, and antitumor effects, but structural variations critically influence efficacy and safety .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-15(2)20(26-22(28)18-5-3-4-6-19(18)23(26)29)21(27)24-16-7-9-17(10-8-16)33(30,31)25-11-13-32-14-12-25/h3-10,15,20H,11-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFNKONUQFRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide typically involves multiple steps. One common synthetic route includes the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions, including alkylation and sulfonylation, to introduce the morpholin-4-ylsulfonyl and butanamide groups . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Phthalimide Modifications
- Compound C4 (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybenzenesulfonamide): Replaces the butanamide chain with a sulfonamide-hydroxyl group. While retaining the phthalimide core, C4 showed reduced genotoxicity (micronucleus test: <6 MNRET/1,000 cells) compared to hydroxyurea (33.7 MNRET/1,000 cells at 100 mg/kg), suggesting sulfonamide substituents may improve safety in sickle cell disease (SCD) therapy .
- 2-Phthalimidobutyramide [47] () : Shares the butanamide backbone but lacks the 3-methyl and morpholine sulfonyl groups. This analog exhibited teratogenicity in rabbit models, highlighting the importance of substituents in mitigating toxicity .
Butanamide Chain Variations
Aromatic Ring Substituents
- N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl} analog (): Features a pyrimidine sulfonamide instead of morpholine sulfonyl.
- C6 (2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate) (): Incorporates a nitrate ester, which may act as a nitric oxide donor.
Genotoxicity and Therapeutic Potential
- Target Compound vs. Hydroxyurea: Unlike hydroxyurea (33.7 MNRET/1,000 cells at 100 mg/kg), phthalimide analogs like C1–C6 show minimal genotoxicity (<6 MNRET/1,000 cells), suggesting improved safety for SCD . The morpholine sulfonyl group in the target compound may further reduce metabolic activation of genotoxic intermediates.
- Neurotoxicity Considerations : Pharmacophoric hybrids (e.g., 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(substituted phenyl)butanamides) demonstrated anticonvulsant activity with variable neurotoxicity, dependent on substituent bulk and electronic properties .
Teratogenicity Risks
- Thalidomide Congeners () : Analogs with short alkyl chains (e.g., 2-phthalimidobutyramide) showed teratogenicity in rabbits, linked to hydrophobic interactions with cereblon. The 3-methyl and morpholine sulfonyl groups in the target compound may disrupt these interactions, though in vivo validation is needed .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
